molecular formula C12H12N2Br2<br>C12H12Br2N2 B7772062 Diquat dibromide CAS No. 34417-68-0

Diquat dibromide

Cat. No.: B7772062
CAS No.: 34417-68-0
M. Wt: 344.04 g/mol
InChI Key: ODPOAESBSUKMHD-UHFFFAOYSA-L
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Description

Diquat dibromide is a widely used herbicide known for its effectiveness in controlling a variety of weeds. It is a bipyridyl compound, specifically a dication, with the chemical formula C₁₂H₁₂Br₂N₂ . This compound is primarily used as a contact herbicide, meaning it affects plant cells on contact and does not move throughout the plant tissue . This compound is known for its rapid action, causing desiccation and necrosis in plants within a few days of application .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diquat dibromide involves the oxidative coupling of pyridine to form 2,2′-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting 2,2′-bipyridine with 1,2-dibromoethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

Properties

IUPAC Name

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide
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InChI

InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2
Source PubChem
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InChI Key

ODPOAESBSUKMHD-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-]
Source PubChem
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Molecular Formula

C12H12N2Br2, C12H12Br2N2
Record name DIQUAT DIBROMIDE
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DSSTOX Substance ID

DTXSID3024075
Record name Diquat dibromide
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Molecular Weight

344.04 g/mol
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Physical Description

Colorless to yellow crystals; [ICSC] Aqueous solution is dark reddish-brown; [CHEMINFO], COLOURLESS-TO-YELLOW CRYSTALS.
Record name Diquat dibromide
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Record name DIQUAT DIBROMIDE
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Solubility

Slightly soluble in alcohols, hydroxylic solvents. Practically insoluble in nonpolar organic solvents., In water, 708,000 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 70
Record name DIQUAT DIBROMIDE
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Record name DIQUAT DIBROMIDE
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Density

1.22 to 1.27 @ 20 °C/20 °C, 1.2 g/cm³
Record name DIQUAT DIBROMIDE
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Record name DIQUAT DIBROMIDE
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Vapor Pressure

0.00000181 [mmHg], <<1X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C:
Record name Diquat dibromide
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Record name DIQUAT DIBROMIDE
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Mechanism of Action

Diquat was not significantly more potent than paraquat. Both produced dose- and time-dependent inhibition of DNA synthesis. /Diquat/, Diquat ruptured mitochondria of type A of type II alveolar cells, which became necrotic. /Diquat/, ...Diquat, a potent redox cycler that generates reactive oxygen species, has been used to study oxidative stress ... . Diquat reduces cell growth in /human/ neuroblastoma /SH-SY5Y/ cells and induces an adaptive antioxidant response, which are concn dependent and occur at sublethal concns. At higher concns, diquat alters mitochondrial function and becomes increasingly toxic., ...The age-associated enhancement of diquat toxicity /in Fischer 344 rats/ could be due to an increased availability of iron for reaction with diquat-generated hydrogen peroxide and for stimulation of lipid and protein oxidation., For more Mechanism of Action (Complete) data for DIQUAT DIBROMIDE (6 total), please visit the HSDB record page.
Record name DIQUAT DIBROMIDE
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Color/Form

Colorless to yellow crystals

CAS No.

85-00-7, 34417-68-0
Record name Diquat dibromide [ISO]
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Record name Dipyrido(1,2-a:2',1'-c)pyrazinediium, 6,7-dihydro-, labeled with carbon-14, dibromide
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Record name Diquat dibromide
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Record name DIQUAT DIBROMIDE
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Record name DIQUAT DIBROMIDE
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Record name DIQUAT DIBROMIDE
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Record name Dipyrido(1,2-a;2',1'-c)pyrazinediium, 6,7-dihydro-, dibromide
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Melting Point

337 °C
Record name DIQUAT DIBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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